tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
Description
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[3,4-f][1,4]oxazepine ring system, which is fused with a cyano group and a tert-butyl ester group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
CAS No. |
2252274-85-2 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate compound through the condensation of a pyridine derivative with an appropriate oxazepine precursor. This intermediate is then subjected to further reactions, such as nitrile formation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[3,4-f][1,4]oxazepine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate can be compared with other similar heterocyclic compounds, such as:
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]thiazepine-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]diazepine-4-carboxylate: Contains a nitrogen atom in place of oxygen.
tert-butyl 9-cyano-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-acetate: Similar structure with an acetate group instead of a carboxylate group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
